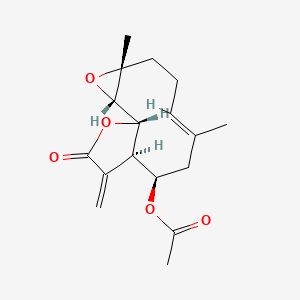
Lipiferolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lipiferolide is a natural product found in Liriodendron tulipifera and Pentanema divaricatum with data available.
Aplicaciones Científicas De Investigación
1.1 Anticancer Properties
Lipiferolide has demonstrated significant cytotoxic activity against various human cancer cell lines. In studies, it showed inhibitory effects on KB cells (human oral cancer) and Hepa 1-6 cells (hepatocellular carcinoma), with IC50 values indicating effective concentrations for inducing cell death. The cytotoxicity of this compound suggests its potential as a candidate for cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .
1.2 Antimalarial Activity
Research has highlighted this compound's antiplasmodial properties, particularly against Plasmodium falciparum. In vitro assays revealed an IC50 value of 1.8 μg/mL, indicating potent activity against both chloroquine-sensitive and resistant strains of the malaria parasite. This positions this compound as a promising lead compound for developing new antimalarial drugs, especially given the rising resistance to existing treatments .
1.3 Antimicrobial Effects
this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness in disrupting bacterial growth suggests potential applications in developing new antimicrobial agents .
Agricultural Applications
2.1 Allelopathic Effects
The allelopathic activity of this compound was assessed through bioassays involving Lepidium sativum (garden cress) and Lolium multiflorum (Italian ryegrass). Results indicated that this compound inhibited seed germination and root growth in a concentration-dependent manner, with IC50 values of 0.51 mM and 0.61 mM for L. sativum and L. multiflorum, respectively. This suggests that this compound could be utilized as a natural herbicide or growth regulator in agricultural practices .
Case Studies
| Study | Findings | IC50 Values |
|---|---|---|
| Cytotoxicity against KB cells | This compound showed significant inhibition of cell proliferation | 5 μg/mL |
| Antiplasmodial activity | Effective against both sensitive and resistant strains | 1.8 μg/mL |
| Allelopathic effects on Lepidium sativum | Inhibited germination and root growth | 0.51 mM |
Propiedades
Fórmula molecular |
C17H22O5 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[(1S,2S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15+,17-/m1/s1 |
Clave InChI |
ODYJJNFWFYUXSS-SOZNHUOKSA-N |
SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
SMILES isomérico |
C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C |
SMILES canónico |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
Sinónimos |
lipiferolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















